molecular formula C14H18ClNO2 B2982131 Ethyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate CAS No. 137266-85-4

Ethyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate

Cat. No. B2982131
CAS RN: 137266-85-4
M. Wt: 267.75
InChI Key: HOHVYELQJJOFTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate is a chemical compound with the formula C14H19Cl2NO2 . It is often used in research and has a variety of applications .


Synthesis Analysis

The synthesis of Ethyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate involves several steps . A solution of sodium ethoxide in ethanol is added to a solution of 1-benzyl-3,3-bis(chloromethyl)azetidin-2-one in ethanol at 0°C . The mixture is stirred at reflux for 20 hours and then partitioned between water and dichloromethane . The aqueous layer is re-extracted with dichloromethane and the combined organic solution is dried over magnesium sulfate and concentrated under reduced pressure to afford an orange oil . A solution of the oil in dichloromethane is treated with a solution of hydrogen chloride in diethyl ether, and the resulting gummy precipitate is triturated with ethyl acetate to afford the title compound as a white solid .


Molecular Structure Analysis

The molecular structure of Ethyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate is complex, with a molecular weight of 304.21 . The compound contains a benzyl group attached to an azetidine ring, which is further substituted with a chloromethyl group and a carboxylate group .


Physical And Chemical Properties Analysis

Ethyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate is a white solid with a molecular weight of 304.21 . It is soluble in dichloromethane and ethyl acetate .

Scientific Research Applications

Chemical Synthesis and Pharmacological Applications

Ethyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate plays a significant role in chemical synthesis and pharmacology. It serves as a key intermediate in the synthesis of various pharmacologically active compounds. For instance, it was used in the development of BAF312 (Siponimod), a potent S1P receptor modulator, which has shown promising results in clinical trials for relapsing-remitting multiple sclerosis (Pan et al., 2013). Additionally, it is involved in the synthesis of ethyl 6-aminonicotinate acyl sulfonamides, antagonists of the P2Y12 receptor, with potential applications in antithrombotic therapies (Bach et al., 2013).

Chemical Transformations and Derivatives

This compound also plays a role in various chemical transformations. It is used in the hydrogenation of aziridine-carboxylic acid esters to produce enantiomerically pure compounds (Ambrosi et al., 1994). Additionally, the compound is involved in the synthesis of novel isomeric analogs of dl-proline, which are important in peptide chemistry (Soriano et al., 1980).

Organic Chemistry and Reactions

In organic chemistry, this compound is used in reactions such as the halogen dance, where it undergoes transformations to form haloalkenes (Marchand & Devasagayaraj, 1997). It is also part of efficient synthesis processes for drugs like BMS-520, a selective S1P1 receptor agonist (Hou et al., 2016). Additionally, its transformations to azetidine-3-carboxylic acid esters have been explored (Bartholomew & Stocks, 1991).

properties

IUPAC Name

ethyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO2/c1-2-18-13(17)14(9-15)10-16(11-14)8-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOHVYELQJJOFTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CN(C1)CC2=CC=CC=C2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.